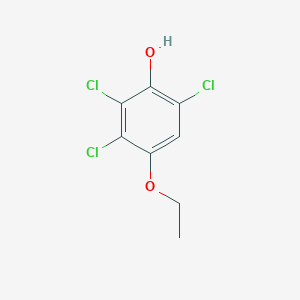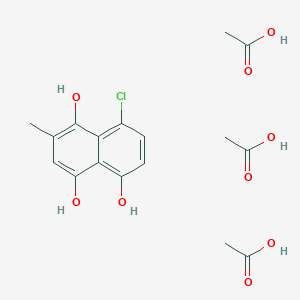
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol is a complex organic compound that belongs to the class of naphthalene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol typically involves multi-step organic reactions. One common method includes the chlorination of 2-methylnaphthalene in the presence of acetic acid, followed by hydroxylation to introduce the hydroxyl groups at the desired positions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the selective substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalytic systems and optimized reaction parameters can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine or hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Dechlorinated or dehydroxylated naphthalene derivatives.
Substitution: Various halogenated naphthalene compounds.
科学研究应用
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Methylnaphthalene: Lacks the chlorine and hydroxyl groups, making it less reactive.
8-Chloro-2-methylnaphthalene: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding.
1,4,5-Trihydroxynaphthalene: Lacks the chlorine and methyl groups, affecting its lipophilicity and reactivity.
Uniqueness
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol is unique due to the combination of chlorine, methyl, and hydroxyl groups on the naphthalene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
89475-06-9 |
|---|---|
分子式 |
C17H21ClO9 |
分子量 |
404.8 g/mol |
IUPAC 名称 |
acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol |
InChI |
InChI=1S/C11H9ClO3.3C2H4O2/c1-5-4-8(14)10-7(13)3-2-6(12)9(10)11(5)15;3*1-2(3)4/h2-4,13-15H,1H3;3*1H3,(H,3,4) |
InChI 键 |
QCOCMXJVFTUGRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=CC(=C2C(=C1)O)O)Cl)O.CC(=O)O.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)

![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)

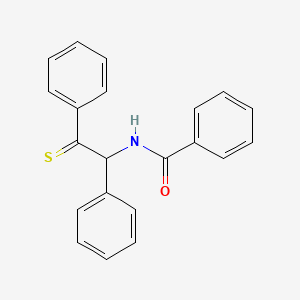
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
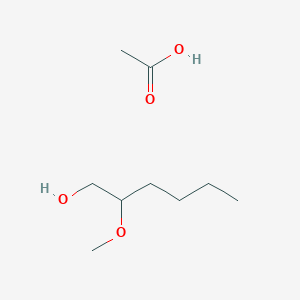
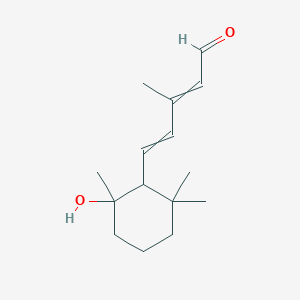

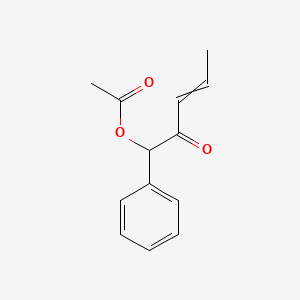
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
